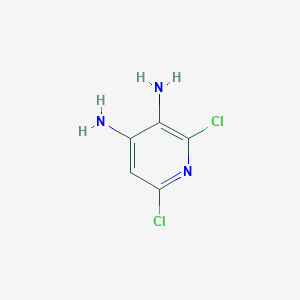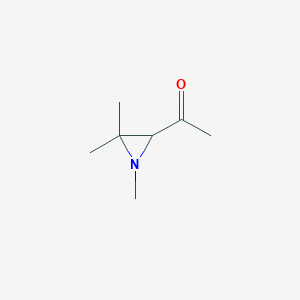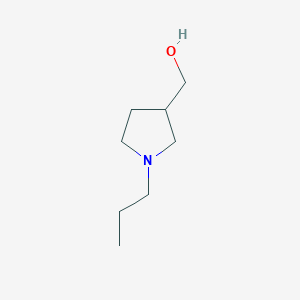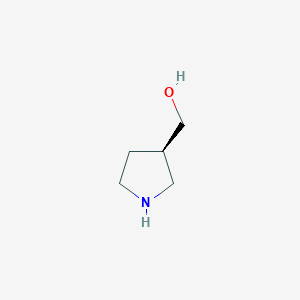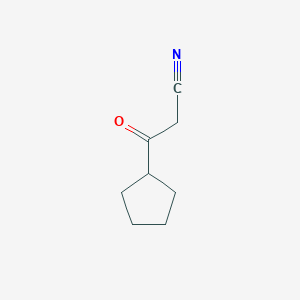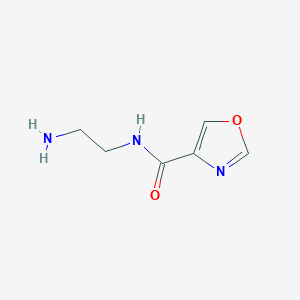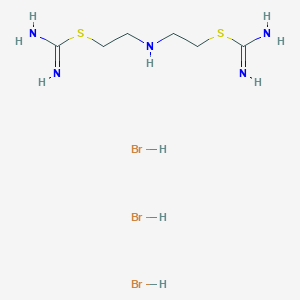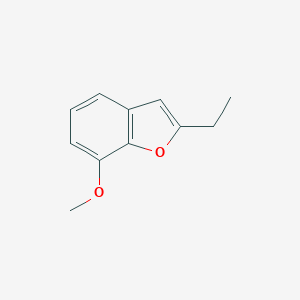
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) is a heterocyclic organic compound with a molecular formula of C8H13O2S. It is commonly known as sulcotrione and is used as a herbicide for weed control in maize, sorghum, and sugarcane. Sulcotrione is a member of the triketone herbicide family and is known for its high efficiency and selectivity.
作用机制
Sulcotrione works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of carotenoids and plastoquinone in plants. This leads to the disruption of the photosynthetic process in plants, ultimately resulting in their death.
生化和生理效应
Sulcotrione has been shown to have low toxicity in mammals and is considered safe for use in agriculture. However, studies have shown that sulcotrione can cause oxidative stress and damage to liver and kidney cells in rats when administered at high doses.
实验室实验的优点和局限性
Sulcotrione is a useful tool for studying the role of HPPD in plants and the effects of photosynthetic disruption. However, its use is limited to plant studies and cannot be used in other biological systems.
未来方向
1. Development of sulcotrione derivatives with improved selectivity and efficacy.
2. Investigation of the potential use of sulcotrione in combination with other herbicides for weed control.
3. Study of the molecular mechanisms underlying sulcotrione-induced apoptosis in cancer cells.
4. Investigation of the potential use of sulcotrione as an antimicrobial agent in clinical settings.
合成方法
Sulcotrione is synthesized using a multi-step process that involves the reaction of 2,4-pentanedione with thiophene-2-carbaldehyde. The resulting product is then treated with isopropylmagnesium bromide, followed by oxidation with hydrogen peroxide to yield sulcotrione.
科学研究应用
Sulcotrione has been extensively studied for its potential applications in various scientific fields. It has been shown to have significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Sulcotrione has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
属性
CAS 编号 |
104664-76-8 |
|---|---|
产品名称 |
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) |
分子式 |
C8H14O2S |
分子量 |
174.26 g/mol |
IUPAC 名称 |
2-methyl-4-propan-2-yl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H14O2S/c1-6(2)8-4-7(3)11(9,10)5-8/h4,6-7H,5H2,1-3H3 |
InChI 键 |
VRHBQKTUUXQODU-UHFFFAOYSA-N |
SMILES |
CC1C=C(CS1(=O)=O)C(C)C |
规范 SMILES |
CC1C=C(CS1(=O)=O)C(C)C |
同义词 |
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
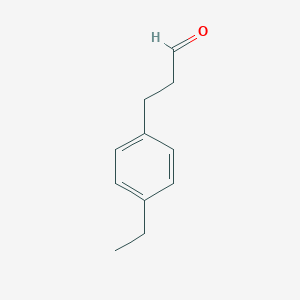
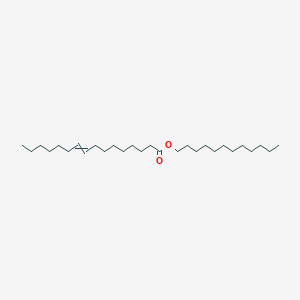
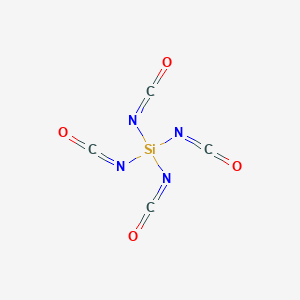
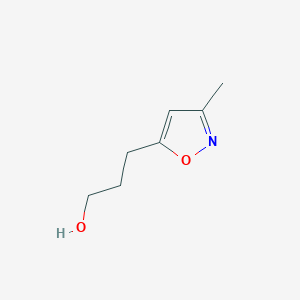
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
